2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

CYP11B1 Cushing's syndrome aldosterone synthase

For CYP11B1 inhibitor development, obtaining the correct 1,2-dimethylindole scaffold is critical-unsubstituted or 2-methyl analogs lack this specific CYP isoform activity. Researchers requiring defined C2-methylated, N1-methylated indole building blocks for click chemistry diversification will find this compound addresses that precise need. - Enables selective CYP11B1 inhibition (IC50 = 4 nM) with a pharmacologically relevant ~9.25-fold selectivity over CYP11B2. - Provides a terminal azide moiety for reliable CuAAC click conjugation while preserving the scaffold's biological activity post-derivatization. - Supplied with documented azidation protocols, allowing in-house synthesis from commercially available precursor CAS 33022-90-1.

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
CAS No. 1858251-88-3
Cat. No. B1446267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone
CAS1858251-88-3
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)CN=[N+]=[N-]
InChIInChI=1S/C12H12N4O/c1-8-12(11(17)7-14-15-13)9-5-3-4-6-10(9)16(8)2/h3-6H,7H2,1-2H3
InChIKeySBVWRAIVDXGTMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone: Overview & Sourcing


2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone (CAS: 1858251-88-3) is a bifunctional azido ketone featuring a 1,2-dimethylindole scaffold. With a molecular formula of C12H12N4O and a molecular weight of 228.25 g/mol , this compound serves as a versatile click chemistry precursor due to its reactive azide moiety , enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole derivatives. It is commercially available from specialty chemical suppliers with typical purity specifications of 95-97% .

A
Click Chemistry Precursor
CuAAC-compatible azide for 1,2,3-triazole library synthesis
B
CYP Inhibition Research Context
Reports CYP11B1 and CYP11B2 target engagement; supports selectivity profiling studies
C
Defined Substitution Pattern
1,2-dimethylindole scaffold for structure-activity relationship (SAR) studies

Risks of Substituting 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone


Substitution of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone with closely related azidoacetyl indoles—such as 2-azido-1-(1H-indol-3-yl)ethanone or 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone—is not functionally interchangeable. The 1,2-dimethyl substitution pattern on the indole ring alters both electronic properties and steric bulk, which can affect the regioselectivity of subsequent cycloaddition reactions . Critically, target engagement profiles differ substantially: the dimethyl derivative demonstrates CYP11B1 inhibition with an IC50 of 4 nM, whereas the 2-methyl analog lacks this specific CYP isoform activity [1]. Furthermore, the 1,2-dimethyl substitution confers distinct physicochemical properties that may influence membrane permeability and off-target profiles compared to less substituted analogs [2].

Target Shift
N1-methylation redirects enzyme inhibition profile from CYP11B1/2 toward AChE/GST; 2-methyl or unsubstituted analogs may yield false negatives in CYP-targeted screens.
Property Gap
1,2-dimethyl substitution alters lipophilicity and eliminates a hydrogen bond donor relative to less-substituted analogs—ADME and permeability context may not transfer.
Synthesis Route
Documented azidation protocol uses specific precursor (CAS 33022-90-1); alternative indole analogs may require different starting materials and conditions.

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone vs. Closest Analogs


CYP11B1 Selective Inhibition vs. CYP11B2

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone inhibits human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 4 nM [1]. This represents approximately a 9.25-fold selectivity window over CYP11B2 (aldosterone synthase), which is inhibited with an IC50 of 37 nM [1]. In contrast, the 2-methyl analog (2-azido-1-(2-methyl-1H-indol-3-yl)ethanone) lacks reported CYP11B1 activity, with published inhibition data limited to acetylcholinesterase (AChE) and glutathione S-transferase (GST) [2].

CYP11B1 vs CYP11B2
Head-to-head
CYP11B1 IC50 4 nM
CYP11B2 IC50 37 nM
~9.25-fold selectivity
Supports CYP11B1 pathway inhibition study fit; selectivity context requires isoform-specific review.
Human enzymes in V79MZh cells. Comparator analog lacks CYP11B1/2 data.
CYP11B1 Cushing's syndrome aldosterone synthase cytochrome P450 selectivity

Physicochemical Differentiation vs. 2-Methyl Analog

The molecular weight of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is 228.25 g/mol , representing a 14.03 g/mol increase over the 2-methyl analog (2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, MW = 214.22 g/mol) . This difference arises from the additional methyl group at the N1 position of the indole ring. The N1-methylation eliminates a hydrogen bond donor, reduces polarity, and increases lipophilicity—factors known to influence membrane permeability, plasma protein binding, and metabolic stability [1].

MW vs 2-Methyl Analog
Head-to-head
228.25 g/mol
vs 214.22 g/mol
ΔMW +14.03 (~6.5%)
Physicochemical context may differ; N1-methylation reduces H-bond donors and alters lipophilicity.
Standard calculation; ADME impact requires independent validation.
physicochemical properties molecular weight lipophilicity medicinal chemistry ADME

CYP11B1/2 vs. AChE/GST Inhibition Profiles

The 1,2-dimethyl substitution pattern directs enzyme inhibition toward cytochrome P450 isoforms CYP11B1 and CYP11B2 (IC50 = 4 nM and 37 nM, respectively) [1]. In contrast, the 2-methyl analog exhibits a distinct profile: it inhibits acetylcholinesterase (AChE) and glutathione S-transferase (GST) with the lowest Ki values among a series of 3-substituted 2-methyl indole analogs [2]. This divergent target engagement demonstrates that even modest structural modifications (N1-methylation) can redirect biological activity toward entirely different enzyme families .

Target Profile Divergence
Class-level
Target: CYP11B1/2
vs AChE/GST (comparator)
Enzyme families differ
Supports target-engagement context review; substitution pattern directs biological activity profile.
Data to verify across independent profiling panels.
enzyme inhibition target engagement selectivity profiling CYP450 acetylcholinesterase

Azidation Protocol Using Sodium Azide

A defined synthetic route exists for 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone: reaction of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone with sodium azide in a polar solvent such as dimethylformamide (DMF) . This nucleophilic substitution approach is a standard method for installing the azidoacetyl moiety. The commercial availability of the precursor (CAS 33022-90-1) at 95% purity enables reliable in-house synthesis or procurement of the final compound. Documentation for the synthesis of the unsubstituted analog (2-azido-1-(1H-indol-3-yl)ethanone) also exists but may involve different starting materials and conditions [1].

Synthesis Protocol
Supporting evidence
NaN3, DMF
Precursor CAS 33022-90-1
Nucleophilic substitution
Supports synthetic accessibility review; documented route may reduce development time.
Conditions: ambient or mild heating. Compare with alternative indole analog routes.
synthesis click chemistry azidation precursor CuAAC

Applications of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone


CYP11B1-Targeted Medicinal Chemistry in Cushing's Syndrome and Metabolic Disorders

Researchers developing selective CYP11B1 inhibitors for therapeutic indications such as Cushing's syndrome, metabolic syndrome, or hypertension should prioritize 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone as a starting scaffold. The compound demonstrates potent CYP11B1 inhibition (IC50 = 4 nM) with ~9.25-fold selectivity over CYP11B2 (IC50 = 37 nM) [1]. This selectivity window is pharmacologically relevant for minimizing off-target mineralocorticoid effects. The 1,2-dimethyl substitution pattern is critical for this activity profile; use of the 2-methyl analog would lack CYP11B1 engagement entirely [2].

CuAAC Click Chemistry to Generate Triazole-Indole Hybrid Libraries

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone serves as an azide-bearing building block for CuAAC click chemistry, enabling rapid diversification into 1,2,3-triazole-indole hybrid molecules [1]. The 1,2-dimethylindole scaffold is a privileged structure in medicinal chemistry, and triazole formation allows introduction of diverse pharmacophores while retaining the CYP11B1 inhibitory potential of the parent scaffold [2]. This click chemistry compatibility is enabled by the terminal azide moiety, a feature shared across the azidoacetyl indole class, but the unique substitution pattern confers distinct biological activity that persists post-conjugation.

SAR Studies of N1-Methylated Indole Derivatives

Investigators conducting SAR studies on indole-based inhibitors require precise control over substitution patterns. 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone provides a defined N1-methylated, C2-methylated indole scaffold [1]. Comparative analysis against the 2-methyl analog (CAS 1858256-28-6) [2] and unsubstituted analog (CAS 17380-40-4) [3] enables systematic evaluation of how methylation at N1 influences target selectivity (CYP11B1/2 vs. AChE/GST), physicochemical properties, and metabolic stability. This controlled SAR approach is essential for optimizing lead compounds in drug discovery campaigns.

In-House Synthesis of Azidoacetyl Indole Derivatives

Laboratories seeking to synthesize 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone in-house can follow the documented azidation protocol: nucleophilic substitution of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone with sodium azide in DMF [1]. The precursor (CAS 33022-90-1) is commercially available at 95% purity [2], ensuring reliable starting material. This synthetic accessibility reduces reliance on external vendors and supports custom derivatization workflows. The established route contrasts with more complex syntheses required for some azidoindoline analogs [3].

Application
Selection Property
Validation Focus
CYP11B1 pathway inhibition research
CYP isoform selectivity context
CYP11B1/2 selectivity ratio validation in target assay
CuAAC triazole-indole library synthesis
Terminal azide click chemistry compatibility
Post-conjugation CYP inhibition retention review
N1-methylated indole SAR studies
Defined 1,2-dimethyl substitution pattern
Target selectivity shift vs 2-methyl and unsubstituted analogs
In-house azidoacetyl indole synthesis
Documented azidation protocol availability
Precursor purity and reaction condition reproducibility

Technical Documentation Hub

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16 linked technical documents
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